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Compound of Interest

Compound Name: Elisidepsin

Cat. No.: B10832538 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Elisidepsin (also known as PM02734 or Irvalec) is a synthetic cyclic depsipeptide with

demonstrated antineoplastic properties.[1] As a derivative of the natural marine compound

Kahalalide F, Elisidepsin has garnered significant interest within the scientific community for its

unique mechanism of action, which involves the induction of non-apoptotic cell death.[1] This

technical guide provides a comprehensive overview of the chemical structure of Elisidepsin, a

detailed pathway of its chemical synthesis, and an examination of its interaction with key

cellular signaling pathways.

Chemical Structure
Elisidepsin is a complex cyclic depsipeptide with the chemical formula C75H124N14O16 and

a molecular weight of approximately 1477.9 g/mol . Its structure is characterized by a

macrocyclic core and a side chain, composed of various proteinogenic and non-proteinogenic

amino acid residues.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b10832538?utm_src=pdf-interest
https://www.benchchem.com/product/b10832538?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/elisidepsin
https://www.benchchem.com/product/b10832538?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/elisidepsin
https://www.benchchem.com/product/b10832538?utm_src=pdf-body
https://www.benchchem.com/product/b10832538?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name

(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-

[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-

[(2S)-butan-2-yl]-6-ethylidene-19-methyl-

2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-

oxa-4,7,10,13,16-pentazacyclononadec-18-

yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-

oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-

hydroxy-2-[[(2R)-3-methyl-2-[[(4S)-4-

methylhexanoyl]amino]butanoyl]amino]butanoyl]

amino]-3-methylbutanoyl]amino]-3-

methylbutanoyl]pyrrolidine-2-carboxamide

Synonyms PM02734, Irvalec

CAS Number 681272-30-0

Molecular Formula C75H124N14O16

Molecular Weight 1477.90 g/mol

Synthesis Pathway
The total synthesis of Elisidepsin is a multi-step process that relies heavily on solid-phase

peptide synthesis (SPPS) techniques. The general strategy involves the sequential coupling of

protected amino acid residues to a solid support, followed by cyclization and cleavage from the

resin. Two related synthetic methodologies have been described for its preparation.[2]

A key feature of the synthesis is the convergent coupling of a linear polypeptide fragment with a

cyclic depsipeptide moiety. The synthesis can be conceptually divided into the following key

stages:

Solid-Phase Synthesis of the Linear Polypeptide: The linear peptide chain is assembled on a

solid support resin, typically a 2-chlorotrityl chloride (CTC) resin. The synthesis proceeds via

a series of coupling and deprotection steps.

Formation of the Cyclic Depsipeptide: A separate synthesis is carried out to produce the

cyclic depsipeptide portion of the molecule.
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Convergent Coupling and Final Deprotection: The resin-bound linear polypeptide is coupled

with the pre-formed cyclic depsipeptide. Finally, the completed molecule is cleaved from the

solid support and all protecting groups are removed.

Experimental Protocols
Materials and Reagents:

2-Chlorotrityl chloride (CTC) resin

Fmoc-protected amino acids (including non-standard residues)

Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt),

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (7-

Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), O-(7-

Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

Bases: N,N-Diisopropylethylamine (DIEA)

Deprotection agent: 20% Piperidine in Dimethylformamide (DMF)

Cleavage cocktail: Trifluoroacetic acid (TFA)-based

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

General Procedure for Solid-Phase Peptide Synthesis (SPPS):

Resin Swelling: The CTC resin is swelled in an appropriate solvent such as DCM.

First Amino Acid Attachment: The first Fmoc-protected amino acid is attached to the resin in

the presence of DIEA.

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20%

solution of piperidine in DMF.

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling

reagent (e.g., DIC/HOBt or HATU) and a base (e.g., DIEA) and coupled to the free amine on
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the resin-bound peptide. The completion of the reaction can be monitored using a Kaiser

test.

Iterative Cycles: Steps 3 and 4 are repeated for each subsequent amino acid in the linear

sequence.

Cleavage from Resin: The final linear peptide is cleaved from the resin using a TFA-based

cleavage cocktail.

Convergent Synthesis of Elisidepsin:

A key strategy in the synthesis of Elisidepsin involves the coupling of a protected linear

polypeptide derivative with a cyclic depsipeptide intermediate.[2] This approach is followed by

the final deprotection of all side-chain protecting groups to yield Elisidepsin. The cyclization of

the depsipeptide portion is a critical step, often carried out in solution after cleavage of a linear

precursor from the solid support.

A detailed, step-by-step protocol with specific quantities and reaction times is proprietary and

not fully available in the public domain. The information provided is based on general solid-

phase peptide synthesis principles and reported reagents for related compounds.

Purification:

The final crude product is purified using preparative reversed-phase high-performance liquid

chromatography (RP-HPLC) to yield Elisidepsin of high purity.[3][4][5]

Signaling Pathway and Mechanism of Action
Elisidepsin exerts its anticancer effects through a complex mechanism of action that involves

the modulation of key cellular signaling pathways, leading to a form of caspase-independent

cell death with features of autophagy.

Inhibition of the Akt/mTOR Signaling Pathway
A primary mechanism of Elisidepsin is the inhibition of the phosphatidylinositol 3-kinase

(PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. This pathway is a crucial

regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature
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in many cancers. By inhibiting this pathway, Elisidepsin effectively halts the signals that

promote cancer cell proliferation and survival.
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Elisidepsin's impact on the Akt/mTOR and DAPK signaling pathways.

Activation of Death-Associated Protein Kinase (DAPK)
In addition to inhibiting the pro-survival Akt/mTOR pathway, Elisidepsin also activates the pro-

death protein kinase, DAPK. This activation occurs through the dephosphorylation of DAPK at
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the serine 308 (Ser308) residue.[6][7][8][9] Phosphorylation at this site is known to inhibit

DAPK activity; therefore, its dephosphorylation by Elisidepsin leads to the activation of this

kinase and the subsequent induction of cell death. The interplay between the inhibition of a key

survival pathway and the activation of a death-promoting kinase contributes to the potent

anticancer activity of Elisidepsin.

Conclusion
Elisidepsin is a structurally intricate synthetic depsipeptide with a compelling profile as an

antineoplastic agent. Its total synthesis, while challenging, is achievable through modern solid-

phase peptide synthesis methodologies. The unique mechanism of action, characterized by the

dual effects of inhibiting the Akt/mTOR survival pathway and activating the DAPK death

pathway, distinguishes Elisidepsin from many conventional chemotherapeutic agents and

underscores its potential in the development of novel cancer therapies. Further research into its

synthesis and biological activity will continue to be of high interest to the scientific and medical

communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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